molecular formula C9H10F2O B14026725 1-(3,5-Difluoro-4-methylphenyl)ethanol

1-(3,5-Difluoro-4-methylphenyl)ethanol

Cat. No.: B14026725
M. Wt: 172.17 g/mol
InChI Key: MHSHZBBPZWWSTK-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-methylphenyl)ethanol is an organic compound characterized by the presence of a difluoromethylphenyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-4-methylphenyl)ethanol typically involves the reduction of 1-(3,5-Difluoro-4-methylphenyl)ethanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3,5-Difluoro-4-methylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield 1-(3,5-Difluoro-4-methylphenyl)methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(3,5-Difluoro-4-methylphenyl)ethanone.

    Reduction: 1-(3,5-Difluoro-4-methylphenyl)methanol.

    Substitution: 1-(3,5-Difluoro-4-methylphenyl)ethyl chloride or bromide.

Scientific Research Applications

1-(3,5-Difluoro-4-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its difluoromethylphenyl group can enhance binding affinity to target proteins, leading to significant biological effects .

Comparison with Similar Compounds

  • 1-(3,4-Difluoro-5-methylphenyl)ethanol
  • 1-(3,5-Difluoro-4-methylphenyl)methanol
  • 1-(3,5-Difluoro-4-methylphenyl)ethanone

Comparison: 1-(3,5-Difluoro-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research and development .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1-(3,5-difluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H10F2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4,6,12H,1-2H3

InChI Key

MHSHZBBPZWWSTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(C)O)F

Origin of Product

United States

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